![molecular formula C34H18 B086179 Dibenzo[a,rst]naphtho[8,1,2-cde]pentaphene CAS No. 191-46-8](/img/structure/B86179.png)
Dibenzo[a,rst]naphtho[8,1,2-cde]pentaphene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenzo[a,rst]naphtho[8,1,2-cde]pentaphene (DBNP) is a polycyclic aromatic hydrocarbon (PAH) that has gained attention in recent years due to its unique structural and electronic properties. DBNP is a member of the pentaphene family and is composed of five linearly fused benzene rings. This molecule has potential applications in various fields, including material science, electronics, and biomedical research.
Mécanisme D'action
The mechanism of action of Dibenzo[a,rst]naphtho[8,1,2-cde]pentaphene is not fully understood. However, it is believed that Dibenzo[a,rst]naphtho[8,1,2-cde]pentaphene interacts with cellular membranes and alters their structure and function. This interaction may lead to changes in cellular signaling pathways and gene expression.
Effets Biochimiques Et Physiologiques
Dibenzo[a,rst]naphtho[8,1,2-cde]pentaphene has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that Dibenzo[a,rst]naphtho[8,1,2-cde]pentaphene can induce oxidative stress and DNA damage in cells. Additionally, Dibenzo[a,rst]naphtho[8,1,2-cde]pentaphene has been shown to have cytotoxic effects on various cell lines. In vivo studies have shown that Dibenzo[a,rst]naphtho[8,1,2-cde]pentaphene exposure can lead to developmental abnormalities and reproductive toxicity in animals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Dibenzo[a,rst]naphtho[8,1,2-cde]pentaphene in lab experiments is its unique electronic properties. These properties make Dibenzo[a,rst]naphtho[8,1,2-cde]pentaphene an ideal candidate for use in organic electronic devices. Additionally, Dibenzo[a,rst]naphtho[8,1,2-cde]pentaphene is relatively stable and can be synthesized in large quantities. However, one of the limitations of using Dibenzo[a,rst]naphtho[8,1,2-cde]pentaphene in lab experiments is its potential toxicity. Dibenzo[a,rst]naphtho[8,1,2-cde]pentaphene has been shown to have cytotoxic effects on cells and can lead to developmental abnormalities in animals.
Orientations Futures
There are numerous future directions for research on Dibenzo[a,rst]naphtho[8,1,2-cde]pentaphene. One potential area of research is the development of new synthetic methods for Dibenzo[a,rst]naphtho[8,1,2-cde]pentaphene. Additionally, further studies are needed to fully understand the mechanism of action of Dibenzo[a,rst]naphtho[8,1,2-cde]pentaphene and its potential applications in various fields. Finally, studies are needed to determine the potential environmental and health impacts of Dibenzo[a,rst]naphtho[8,1,2-cde]pentaphene exposure.
Méthodes De Synthèse
The synthesis of Dibenzo[a,rst]naphtho[8,1,2-cde]pentaphene is a complex process that involves multiple steps. One of the most common methods for synthesizing Dibenzo[a,rst]naphtho[8,1,2-cde]pentaphene is through the use of a Diels-Alder reaction. This reaction involves the reaction of a diene and a dienophile to form a cyclic compound. In the case of Dibenzo[a,rst]naphtho[8,1,2-cde]pentaphene synthesis, a diene and a dienophile are reacted to form a pentaphene ring system.
Applications De Recherche Scientifique
Dibenzo[a,rst]naphtho[8,1,2-cde]pentaphene has been the subject of numerous studies in recent years due to its unique properties. One of the most significant applications of Dibenzo[a,rst]naphtho[8,1,2-cde]pentaphene is in the field of material science. Due to its unique electronic properties, Dibenzo[a,rst]naphtho[8,1,2-cde]pentaphene has potential applications in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Propriétés
Numéro CAS |
191-46-8 |
|---|---|
Nom du produit |
Dibenzo[a,rst]naphtho[8,1,2-cde]pentaphene |
Formule moléculaire |
C34H18 |
Poids moléculaire |
426.5 g/mol |
Nom IUPAC |
nonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.024,32.025,30]tetratriaconta-1(31),2,4,6,8,10,12,14,16,18,20(32),21,23,25,27,29,33-heptadecaene |
InChI |
InChI=1S/C34H18/c1-2-8-22-20(6-1)18-21-13-15-27-28-14-12-19-7-5-11-24-23-9-3-4-10-25(23)33(34(28)30(19)24)29-17-16-26(22)31(21)32(27)29/h1-18H |
Clé InChI |
KMIGNEYTFAGKRW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C6C=CC7=C8C6=C(C(=C54)C=C3)C9=CC=CC=C9C8=CC=C7 |
SMILES canonique |
C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C6C=CC7=C8C6=C(C(=C54)C=C3)C9=CC=CC=C9C8=CC=C7 |
Autres numéros CAS |
191-46-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



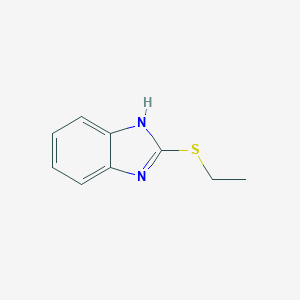
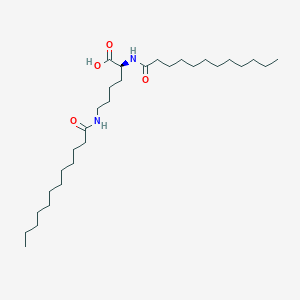
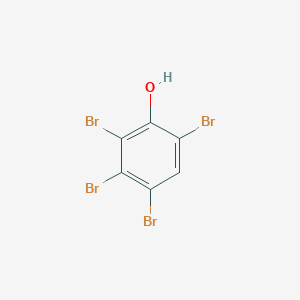

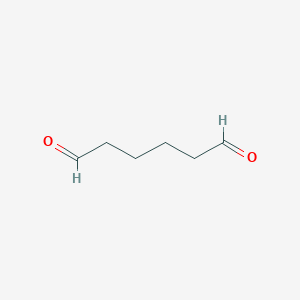

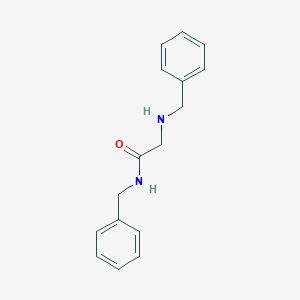

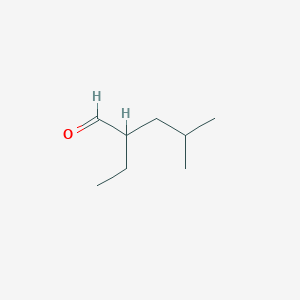
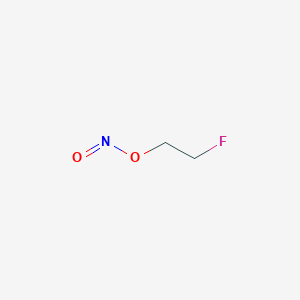
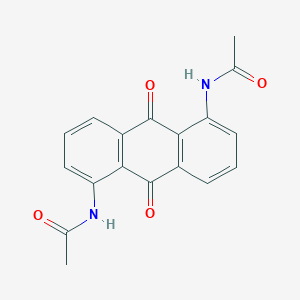
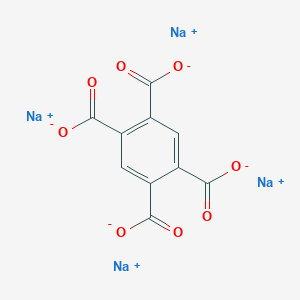
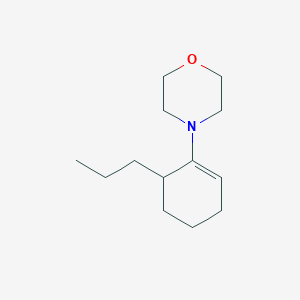
![Acenaphtho[1,2-j]fluoranthene](/img/structure/B86126.png)